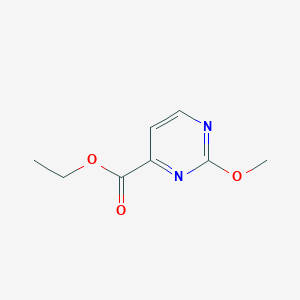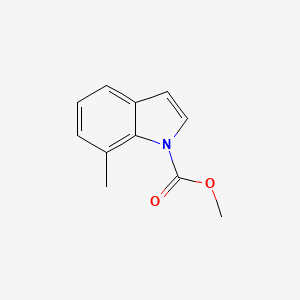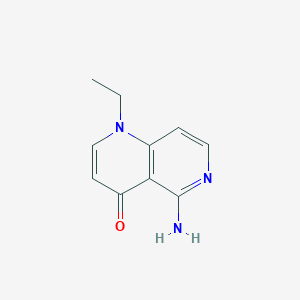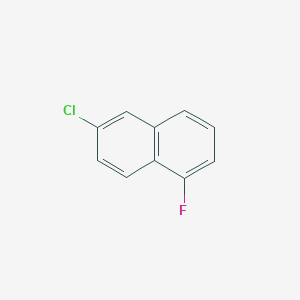
(7-methoxy-1H-indol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-1H-indol-4-yl)boronic acid is an organoboron compound with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is part of the indole family, which is known for its significant biological and chemical properties. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 7-methoxyindole using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for (7-methoxy-1H-indol-4-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
(7-methoxy-1H-indol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
科学的研究の応用
(7-methoxy-1H-indol-4-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (7-methoxy-1H-indol-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This mechanism is crucial in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
類似化合物との比較
Similar Compounds
(7-methoxy-1H-indol-4-yl)boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of the boronic acid group.
Other Indole Boronic Acids: Compounds like (5-bromo-1H-indol-3-yl)boronic acid and (1H-indol-3-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the boronic acid group on the indole ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H10BNO3 |
|---|---|
分子量 |
190.99 g/mol |
IUPAC名 |
(7-methoxy-1H-indol-4-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11-13H,1H3 |
InChIキー |
OCMWTEUWRUDXPG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CNC2=C(C=C1)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)




![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)






